molecular formula C10H9FO2 B1600484 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde CAS No. 409346-73-2

6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde

Cat. No.: B1600484
CAS No.: 409346-73-2
M. Wt: 180.17 g/mol
InChI Key: OQJLGKBTBSSWAV-UHFFFAOYSA-N
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Description

6-Fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde (CAS: 409346-73-2) is a fluorinated benzopyran derivative with the molecular formula C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol. Its structure features a benzopyran core (a fused benzene and dihydropyran ring), a fluorine atom at position 6, and an aldehyde group at position 2 (Figure 1). The compound exists as a liquid with 97% purity and is primarily used in research settings for pharmaceutical and organic synthesis applications .

The aldehyde group at position 2 renders it a versatile intermediate for synthesizing amines, alcohols, and other derivatives through nucleophilic addition or oxidation-reduction reactions. The fluorine atom enhances its metabolic stability and binding affinity to biological targets, making it relevant in drug discovery, particularly for cardiovascular and neurological disorders .

Biological Activity

6-Fluoro-3,4-dihydro-2H- benzopyran-2-carbaldehyde, also known as 6-fluorochromane-2-carbaldehyde, is a chemical compound with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis, particularly as an intermediate in the production of nebivolol, a beta-blocker used for treating hypertension.

The structure of 6-fluoro-3,4-dihydro-2H-benzopyran-2-carbaldehyde includes a benzopyran framework with a fluorine atom at the 6-position and an aldehyde functional group at the 2-position. This unique arrangement contributes to its reactivity and biological properties.

PropertyValue
Chemical Formula C10H9FO2
Molecular Weight 180.18 g/mol
CAS Number 409346-73-2
IUPAC Name 6-fluorochromane-2-carbaldehyde
SMILES Notation O=CC1CCC2=CC(F)=CC=C2O1

Biological Activity

Research indicates that 6-fluoro-3,4-dihydro-2H-benzopyran-2-carbaldehyde exhibits several notable biological activities:

  • Antioxidant Properties : Studies suggest that derivatives of this compound may possess antioxidant properties, which could mitigate oxidative stress in cells and offer protective benefits against various diseases .
  • Cardiovascular Effects : The compound is recognized for its role as an intermediate in the synthesis of nebivolol. It is believed to interact with adrenergic receptors, influencing cardiovascular responses such as blood pressure modulation and heart rate control .
  • Medicinal Chemistry Applications : Its unique structure allows for modifications that can lead to novel therapeutic agents targeting cardiovascular diseases. This compound serves as a building block in the development of other pharmaceuticals due to its reactive functional groups .

Case Studies and Research Findings

Several studies have explored the biological activity of 6-fluoro-3,4-dihydro-2H-benzopyran-2-carbaldehyde:

  • Synthesis and Pharmacological Activity : A study highlighted its synthesis as a precursor for nebivolol, detailing methods for producing the compound with high yields (up to 97%) through various organic reactions . The pharmacological effects were assessed using guinea pig models, demonstrating its potential as an effective beta-blocker.
  • Antioxidant Activity Research : Another investigation focused on the antioxidant properties of derivatives derived from this compound. The research indicated that these derivatives could reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions .

Scientific Research Applications

Medicinal Chemistry Applications

  • Precursor for Antihypertensive Agents :
    • The compound is primarily recognized as an intermediate in the synthesis of nebivolol, a beta-blocker used to treat hypertension. Its structural characteristics allow for modifications that can lead to novel therapeutic agents targeting cardiovascular diseases .
  • Biological Activity :
    • Research indicates that derivatives of this compound may exhibit antioxidant properties and influence cardiovascular health by modulating blood pressure and heart rate. Interaction studies have shown its potential effects on adrenergic receptors, which are crucial in cardiovascular responses .
  • Potential for Novel Drug Development :
    • Due to its unique structure, 6-fluoro-3,4-dihydro-2H-benzopyran-2-carbaldehyde could serve as a building block in the development of other pharmaceuticals and agrochemicals. The aldehyde functional group enhances its reactivity, making it suitable for various organic synthesis pathways.

Case Studies

  • Synthesis of Nebivolol :
    • A study demonstrated the efficiency of using 6-fluoro-3,4-dihydro-2H-benzopyran-2-carbaldehyde as an intermediate in the industrial synthesis of nebivolol. The method involved mild reaction conditions and cost-effective reagents, which are advantageous for large-scale production .
  • Biological Impact Studies :
    • Research into the antioxidant properties of derivatives derived from this compound has shown promising results in mitigating oxidative stress in cells. Such properties are vital for developing treatments for diseases associated with oxidative damage .

Chemical Reactions Analysis

Reduction Reactions

The aldehyde group can be reduced to primary alcohols or further processed to modify the benzopyran backbone:

Reaction Type Reagents/Conditions Product Yield Source
Aldehyde → AlcoholSodium bis(2-methoxyethoxy)aluminum hydride (Vitride) in toluene/benzene(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)methanol78.73%
Aldehyde → AlcoholDi-isopropyl aluminum hydride (DIBAL-H) at -78°C(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)methanol85%
Ester → Aldehyde (Stepwise)Vitride reduction of methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate6-Fluoro-3,4-dihydro-2H- benzopyran-2-carbaldehyde92%

Key Findings :

  • Vitride enables direct reduction of esters to aldehydes in a single step, bypassing intermediate alcohol isolation .

  • DIBAL-H offers high selectivity but requires cryogenic conditions .

Oxidation Reactions

The aldehyde group is susceptible to oxidation under controlled conditions:

Reaction Type Reagents/Conditions Product Notes Source
Alcohol → AldehydeOxalyl chloride, dimethyl sulfoxide (DMSO), CH₂Cl₂ at -60°C6-Fluoro-3,4-dihydro-2H- benzopyran-2-carbaldehydeSwern oxidation protocol

Mechanistic Insight :
The Swern oxidation avoids over-oxidation to carboxylic acids, preserving the aldehyde functionality .

Nucleophilic Additions

The aldehyde participates in nucleophilic additions to form secondary alcohols or amines:

Reaction Type Reagents/Conditions Product Application Source
Grignard AdditionRMgX (R = alkyl/aryl) in dry THF2-Substituted-6-fluoro-3,4-dihydro-2H-chromen-2-methanol derivativesBuilding block for drug analogs
Reductive AminationNH₃, NaBH₃CN2-Aminoalkyl-6-fluoro-3,4-dihydro-2H-chromene derivativesBioactive molecule synthesis

Synthetic Utility :
These reactions expand the compound’s utility in generating structurally diverse intermediates for medicinal chemistry .

Condensation Reactions

The aldehyde undergoes condensation with amines or hydrazines:

Reaction Type Reagents/Conditions Product Purpose Source
Schiff Base FormationPrimary amines (e.g., aniline) in ethanol6-Fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde iminesChelating agent precursors
Hydrazone FormationHydrazine hydrate in acetic acid6-Fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde hydrazonesCrystallography studies

Hydrogenation of Precursors:

The aldehyde is synthesized via hydrogenation of precursor ketones or esters:

Starting Material Catalyst/Reagents Product Yield Source
6-Fluoro-4-oxo-4H-chromene-2-carboxylic acidPd-C (10%), H₂ at room temperature6-Fluoro-3,4-dihydro-2H- benzopyran-2-carbaldehyde90%

Reaction Optimization Data

Parameter Optimal Conditions Impact on Yield/Purity
Temperature-60°C to 0°C for oxidation/reductionPrevents side reactions (e.g., over-reduction or polymerization)
SolventToluene, benzene, or dichloromethaneEnhances reagent solubility and reaction homogeneity
Catalyst Loading5–10% Pd-C for hydrogenationBalances activity and cost

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde?

The compound is synthesized via a two-step reduction process. First, 6-fluoro-4-oxobenzopyran-2-carboxylic acid (I) undergoes catalytic hydrogenation using H₂ over Pd/C in acetic acid to yield 6-fluoro-3,4-dihydro-2H-benzopyran-2-carboxylic acid (II). Subsequent reduction of the carboxylic acid group to the aldehyde is achieved using bis(2-methylpropyl)aluminum hydride and 1,1'-carbonylbis(1H-imidazole) in tetrahydrofuran (THF) .

Q. What spectroscopic and physical characterization methods are employed for this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~9.5–10.0 ppm) and aromatic/cyclic ether backbone .
  • IR Spectroscopy : Identifies the carbonyl stretch (C=O) of the aldehyde (~1700 cm⁻¹) .
  • Mass Spectrometry : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 194.2) .
  • Melting Point : Reported range 129.2–130.3°C; deviations may indicate impurities or polymorphs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during aldehyde formation?

  • Catalyst Selection : Pd/C vs. alternative catalysts (e.g., Raney Ni) for hydrogenation efficiency .
  • Solvent Effects : THF minimizes side reactions compared to polar aprotic solvents.
  • Temperature Control : Maintaining 0–5°C during the second reduction step prevents over-reduction to the alcohol .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the aldehyde from unreacted acid or alcohol byproducts .

Q. How do stereochemical variations (e.g., enantiomers) impact synthetic pathways?

The compound’s chirality at C2 influences reactivity. For example, (R)- and (S)-enantiomers require chiral catalysts or resolving agents (e.g., (R)-BINOL) during asymmetric synthesis. Racemic mixtures can be separated via chiral HPLC or enzymatic resolution .

Q. What strategies address contradictions in reported physical properties (e.g., melting point discrepancies)?

  • Polymorphism Analysis : Differential Scanning Calorimetry (DSC) identifies crystalline forms .
  • Purity Validation : Elemental analysis (C, H, N) and HPLC purity checks (>98%) ensure consistency .
  • Environmental Factors : Humidity during crystallization may alter melting points; controlled lyophilization is recommended .

Q. What are the environmental and safety protocols for handling this compound?

  • Hazard Classification : Classified under EU regulations as H317 (skin sensitization) and H411 (toxic to aquatic life with long-lasting effects) .
  • Mitigation Measures : Use fume hoods, nitrile gloves, and closed-loop waste systems. Aquatic toxicity requires neutralization before disposal .

Comparison with Similar Compounds

The pharmacological and chemical properties of 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde are best understood in the context of structurally related benzopyran derivatives. Below is a detailed comparison:

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications References
This compound C₁₀H₉FO₂ -F (C6), -CHO (C2) Intermediate for amines; cardiovascular research
Nebivolol C₂₂H₂₅F₂NO₄ -F (C6), -OCH₂CH₂NH(aryl) Beta-blocker with vasodilatory effects
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid C₁₀H₉FO₃ -F (C6), -COOH (C2) Enhanced solubility; antimicrobial activity
6-Methyl-3,4-dihydro-2H-benzopyran-3-carbaldehyde C₁₁H₁₂O₂ -CH₃ (C6), -CHO (C3) Altered regiochemistry affects receptor selectivity
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol-d2 C₁₁H₁₁D₂FNO -F (C6), -CH₂OH (C2), deuterium labeling Isotopic labeling for metabolic studies

Pharmacological and Chemical Differences

(a) Aldehyde vs. Carboxylic Acid Derivatives

The substitution of the aldehyde group (-CHO) in this compound with a carboxylic acid (-COOH) in its analog (C₁₀H₉FO₃) significantly alters solubility and reactivity. The carboxylic acid derivative exhibits higher aqueous solubility (logP ~1.2 vs. ~2.5 for the aldehyde) and is more amenable to salt formation, enhancing its bioavailability . However, the aldehyde’s electrophilic nature allows it to form Schiff bases with amines, making it a superior intermediate for synthesizing secondary amines relevant to beta-blockers like nebivolol .

(b) Fluorine Substitution Effects

Fluorine at position 6 is critical for both compounds. In nebivolol, the fluorine atom increases lipophilicity and stabilizes interactions with beta-adrenergic receptors, contributing to its 100-fold higher selectivity for β₁-receptors compared to non-fluorinated analogs . Similarly, in this compound, the fluorine atom reduces oxidative metabolism by cytochrome P450 enzymes, extending its half-life in vivo .

(c) Positional Isomerism and Regiochemistry

The placement of substituents dramatically influences bioactivity. For example:

  • 6-Methyl-3,4-dihydro-2H-benzopyran-3-carbaldehyde (methyl at C6, aldehyde at C3) shows reduced cardiovascular activity compared to this compound, as the aldehyde at C3 cannot form the same steric interactions with adrenergic receptors .
  • 7-Fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde (a benzodioxepine analog) exhibits distinct pharmacokinetics due to the oxygen-rich dioxepine ring, favoring CNS penetration over cardiovascular targeting .

Preparation Methods

Reduction of Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate Using Sodium bis(2-methoxyethoxy)aluminium Dihydride (Vitride)

One of the most prominent methods involves the selective reduction of methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate to the corresponding aldehyde using Sodium bis(2-methoxyethoxy)aluminium dihydride, commonly known as Vitride.

  • Reaction Conditions :

    • Solvents: Alcohols and other organic solvents such as toluene, tetrahydrofuran (THF), or methylene dichloride.
    • Temperature: Controlled low temperatures, typically 0 to 5 °C during reagent addition, then allowing the reaction to warm to room temperature.
    • Atmosphere: Nitrogen protection to prevent oxidation.
  • Process Overview :
    The ester is dissolved in an organic solvent and cooled. Vitride solution is added dropwise under stirring and nitrogen atmosphere. The reaction mixture is then stirred at room temperature for several hours (commonly 6 hours). After completion, the reaction is quenched by adding ice-cold water or dilute acid, followed by extraction and purification to isolate the aldehyde.

  • Advantages :

    • High selectivity for aldehyde formation over alcohol byproduct.
    • Mild reaction conditions reduce side reactions and impurities.
    • High yield and purity compared to other reducing agents.
    • Cost-effective and scalable for industrial production.
  • Reported Yield : Approximately 50% isolated yield with high purity.

Alternative Reduction Using (2-Methoxyethoxy) Sodium Aluminate

An alternative reducing agent system involves (2-methoxyethoxy) sodium aluminate in toluene solution.

  • Reaction Conditions :

    • Solvent: Toluene preferred for its stability and ease of separation.
    • Temperature: Low temperature range from -20 to 10 °C to control reaction rate and selectivity.
    • Reaction Time: 0.5 to 18 hours depending on scale and feed rate.
  • Process Details :
    The reducing agent is added to the reaction flask under nitrogen. The ester substrate is added slowly to maintain temperature control. After completion, the mixture is quenched with cold water or dilute acid/base solutions such as acetic acid, hydrochloric acid, sodium hydroxide, or potassium hydroxide. The product is extracted, washed, dried, and isolated.

  • Advantages :

    • Uses inexpensive and readily available reagents.
    • Gentle reaction conditions suitable for industrial scale.
    • Avoids expensive catalysts such as Pd/C hydrogenation.
    • Yields comparable to Vitride method.
  • Reported Yield : Around 50% with good reproducibility.

Notes on Purification and Workup

  • After the reduction step, the reaction mixture is typically quenched with cold water or dilute acid/base solutions to destroy excess reducing agent and facilitate phase separation.
  • Extraction is performed using organic solvents such as toluene or dichloromethane.
  • Washing with brine or salt solutions helps remove residual inorganic impurities.
  • Drying over anhydrous agents (e.g., sodium sulfate) precedes solvent evaporation.
  • Final purification may involve recrystallization or chromatography to achieve high purity.

Comparative Data Table of Preparation Methods

Method Reducing Agent Solvent(s) Temperature (°C) Reaction Time (h) Yield (%) Advantages Industrial Suitability
Vitride Reduction Sodium bis(2-methoxyethoxy)aluminium dihydride (Vitride) Alcohol + Toluene/THF 0 to 25 ~6 ~50 High selectivity, mild conditions High; scalable, cost-effective
(2-Methoxyethoxy) Sodium Aluminate (2-methoxyethoxy) sodium aluminate Toluene -20 to 10 0.5 to 18 ~50 Inexpensive reagents, gentle High; industrially suitable
Multi-step from 2,4-Dibromobutyric Acid Ester Various (includes above reductions) Various Mild Multi-step High Avoids Pd/C hydrogenation Suitable for industrial scale

Research Findings and Industrial Relevance

  • The use of Vitride as a reducing agent has been shown to improve yields and reduce impurities compared to traditional hydride reagents or catalytic hydrogenation, addressing issues with over-reduction to alcohols.
  • Temperature control and slow addition of reagents are critical to minimize byproduct formation such as (6-fluoro-3,4-dihydro-2H-chromene-2-yl)-methanol impurities.
  • The described methods emphasize mild conditions, low cost, and the use of readily available reagents, making them well-suited for industrial manufacture of pharmaceutical intermediates.
  • Optical purity considerations are addressed in related synthetic routes involving resolution of racemic mixtures, although this is beyond the aldehyde preparation step.

Properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-6,9H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJLGKBTBSSWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470705
Record name 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409346-73-2
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=409346-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Reactant of Route 2
6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
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6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
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6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Reactant of Route 5
6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Reactant of Route 6
6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde

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